molecular formula C12H14N2O B2433956 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine CAS No. 1268142-92-2

2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine

Cat. No.: B2433956
CAS No.: 1268142-92-2
M. Wt: 202.257
InChI Key: LCEOQDMXMITMRS-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Properties

IUPAC Name

2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-14-12(11(15-9)7-8-13)10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEOQDMXMITMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)CCN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of β-Ketoamides

The Robinson-Gabriel synthesis remains a cornerstone for oxazole formation. A β-ketoamide intermediate, generated from phenylacetic acid derivatives, undergoes cyclodehydration using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For example:

  • Synthesis of 5-(2-hydroxyethyl)-2-methyl-4-phenyloxazole :
    A β-ketoamide derived from 4-phenylacetoacetate and methylurea undergoes cyclization with POCl₃ at 80°C, yielding the oxazole core with a hydroxyethyl side chain.

Van Leusen Oxazole Synthesis

The Van Leusen reaction employs TosMIC (tosylmethyl isocyanide) with aldehydes to form oxazoles. For 4-phenyl substitution, benzaldehyde reacts with TosMIC in methanol under basic conditions, followed by methylation at position 2 using methyl iodide.

Functionalization of the 5-Position with Ethanamine

Mitsunobu Reaction for Ether-to-Amine Conversion

The hydroxyl group in 5-(2-hydroxyethyl) intermediates can be converted to an amine via Mitsunobu reaction with phthalimide, followed by hydrazine deprotection:

  • Mitsunobu Coupling :
    A mixture of 5-(2-hydroxyethyl)-2-methyl-4-phenyloxazole, phthalimide, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at 20°C yields the phthalimide-protected amine.
  • Deprotection :
    Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing the primary amine.

Representative Data :

Starting Material Reagents Temp (°C) Time (h) Yield (%)
5-(2-Hydroxyethyl)-2-methyl-4-phenyloxazole Phthalimide, PPh₃, DIAD 20 72 45

Reductive Amination of Ketone Intermediates

Alternative routes involve oxidizing the 5-hydroxyethyl group to a ketone, followed by reductive amination:

  • Oxidation :
    Pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to a ketone.
  • Reductive Amination :
    The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the ethanamine derivative.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Mitsunobu Reactions : THF or dichloromethane (DCM) are optimal for Mitsunobu couplings, with TMAD (tetramethylazodicarboxamide) showing superior yields over DIAD in some cases.
  • Reductions : Sodium borohydride (NaBH₄) with lithium chloride (LiCl) selectively reduces esters to alcohols without affecting oxazole rings.

Temperature and Time Dependence

Prolonged reaction times (72 hours) at room temperature improve Mitsunobu reaction yields, whereas cyclodehydration requires elevated temperatures (80–100°C) for 2–4 hours.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR : The methyl group at position 2 resonates as a singlet near δ 2.4 ppm, while the phenyl group shows multiplet signals between δ 7.2–7.9 ppm.
  • GC-MS : The molecular ion peak for 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine appears at m/z 217 (M+H⁺).

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms >95% purity for final products.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Mitsunobu + Deprotection High functional group tolerance Multi-step, requires phthalimide 45–60
Reductive Amination One-pot reaction Requires ketone intermediate 50–65
Direct Nucleophilic Substitution Simple conditions Low regioselectivity 30–40

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted amines.

Scientific Research Applications

2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethan-1-amine, a heterocyclic compound featuring an oxazole ring, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following chemical identifiers:

  • IUPAC Name : 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethanamine
  • CAS Number : 1268142-92-2
  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol

The primary biological target of this compound is human carbonic anhydrase II (hCA II) . The inhibition of hCA II affects the conversion of carbon dioxide and water into bicarbonate ions, which is crucial in various physiological processes, including the regulation of intraocular pressure. This mechanism suggests potential applications in treating conditions like glaucoma.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in the table below:

Pathogen MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Candida albicans32.0
Pseudomonas aeruginosa64.0

These results indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The following table summarizes the growth inhibition observed:

Cell Line GI50 (µM)
MCF79.30
A5498.79
UAC62 (melanoma)7.50

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and inhibition of tubulin polymerization.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial efficacy of various derivatives of oxazole compounds, including 2-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)ethanamine. The results indicated significant activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .
  • Anticancer Research : Another research effort focused on the anticancer effects of this compound revealed that it effectively reduced cell viability in several cancer types through apoptosis induction pathways. The study emphasized its potential for further development as a chemotherapeutic agent .

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